molecular formula C20H28N2O B311417 N-[2-(1H-pyrrol-1-yl)phenyl]decanamide

N-[2-(1H-pyrrol-1-yl)phenyl]decanamide

Cat. No.: B311417
M. Wt: 312.4 g/mol
InChI Key: PFURWNRSFDTFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Pyrrol-1-yl)phenyl]decanamide is an amide derivative featuring a decanoyl chain (C10) linked to a phenyl ring substituted at the 2-position with a pyrrole moiety.

Properties

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-pyrrol-1-ylphenyl)decanamide

InChI

InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-15-20(23)21-18-13-9-10-14-19(18)22-16-11-12-17-22/h9-14,16-17H,2-8,15H2,1H3,(H,21,23)

InChI Key

PFURWNRSFDTFGB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1N2C=CC=C2

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1N2C=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Heterocycles

The pyrrole group in the target compound distinguishes it from analogs with other heterocycles. For example:

  • Compound 9g (): Features a pyrazole ring substituted with difluoromethyl and methyl groups (C16H14F2N4O). The electron-withdrawing fluorine atoms likely enhance stability and polarity compared to the electron-rich pyrrole in the target compound .

Alkyl Chain Length Variations

  • Hexadecanamide derivatives (–7): Longer C16 chains increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target’s shorter C10 chain likely balances these properties .
  • Octanoyl-containing compounds (): Shorter chains (e.g., C8 in Compound 8, C58H106O8N6) may reduce steric hindrance, facilitating synthetic modifications .

Aromatic vs. Alicyclic Substituents

  • Pyrrolidinylmethyl groups (–7): Alicyclic substituents (e.g., in C29H50N2O2) introduce conformational flexibility, contrasting with the rigid aromatic system in the target compound .
  • Adamantane-containing amides (): Bulky adamantane groups (e.g., Compound 7, C62H103O8N6) could enhance thermal stability but complicate synthesis .

Physicochemical and Analytical Data Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents Notable Data
N-[2-(1H-Pyrrol-1-yl)phenyl]decanamide (Target) C20H27N2O* 323.44 Decanamide, 2-(pyrrol-1-yl)phenyl N/A (Inferred)
Compound 9g () C16H14F2N4O 317.12 Pyrazole-4-carboxamide, difluoromethyl HRMS: 317.1209
Compound 8 () C58H106O8N6 1011.83 Octanoyl, bis(6-aminohexane) HRMS: 1011.8356
Hexadecanamide () C29H50N2O2 458.73 Pyrrolidinylmethyl, phenyl CAS: 163042-29-3

*Inferred formula based on structural analysis.

Key Observations:

  • Melting Points : Analogs in exhibit melting points of 134–190°C, suggesting that the target compound may fall within this range, influenced by its alkyl chain and crystallinity .
  • HRMS Data : High-resolution mass spectrometry (e.g., Compound 8, m/z 1011.8356) validates molecular formulas, a method applicable to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.